molecular formula C11H10N2O3 B2961075 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide CAS No. 1248901-09-8

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide

Cat. No.: B2961075
CAS No.: 1248901-09-8
M. Wt: 218.212
InChI Key: LSFNQUPCXDRXGZ-UHFFFAOYSA-N
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Description

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide typically involves the reaction of 2-aminophenol with acrolein under acidic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by intermolecular amidation .

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted benzoxazines, and various oxo-derivatives .

Mechanism of Action

The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, as a BET bromodomain inhibitor, it binds to the acetylated lysine residues on histone proteins, thereby modulating gene expression and exhibiting anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-10(14)12-7-3-4-9-8(5-7)13-11(15)6-16-9/h2-5H,1,6H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFNQUPCXDRXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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